![molecular formula C22H16ClN3O2 B5669392 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5669392.png)
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of 1-naphthyl-2-cyanoacetamide with various reagents to afford novel heterocyclic derivatives, highlighting a versatile synthetic approach to accessing a wide range of structures including pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives with potential antimicrobial activities (Fadda et al., 2015). Additionally, the synthesis of pyridazin-3-one derivatives and their utility in generating fused azines has been established through reactions involving acetic anhydride and various aminoazoles (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed crystallographic studies. For instance, the structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone has been determined, showcasing the non-planarity of the molecule and the presence of intramolecular hydrogen bonding, which is crucial for understanding the structural dynamics of similar compounds (Ünver et al., 2001).
Chemical Reactions and Properties
Research on related compounds demonstrates a variety of chemical reactions, such as the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines, leading to the formation of angular heterocyclic compounds (Agarwal & Mital, 1976). These studies are pivotal for understanding the reactivity and functionalization potential of the core structure.
Physical Properties Analysis
The physical properties, including crystal structure and tautomerism, of related compounds have been thoroughly analyzed. The study on 2-(pyridin-2-yl)-N,N-diphenylacetamides, for example, details the synthesis and the outcome of chemical oxidations, providing insights into the structural and physical characteristics of these molecules (Pailloux et al., 2007).
Chemical Properties Analysis
The chemical properties of similar compounds, such as their reactivity towards various chemical transformations, have been extensively studied. This includes the synthesis and antibacterial activity of pyrazole derivatives, shedding light on the potential applications of these compounds in developing new antibacterial agents (Mogilaiah et al., 2009).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-17-10-8-16(9-11-17)19-12-13-22(28)26(25-19)14-21(27)24-20-7-3-5-15-4-1-2-6-18(15)20/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKNXNDALAIQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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